molecular formula C17H26N2O4S B2853667 N-(2-((3,5-dimethylpiperidin-1-yl)sulfonyl)ethyl)-4-methoxybenzamide CAS No. 899739-36-7

N-(2-((3,5-dimethylpiperidin-1-yl)sulfonyl)ethyl)-4-methoxybenzamide

カタログ番号: B2853667
CAS番号: 899739-36-7
分子量: 354.47
InChIキー: YOQDFYYLTGQMGG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-((3,5-dimethylpiperidin-1-yl)sulfonyl)ethyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C17H26N2O4S and its molecular weight is 354.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-((3,5-dimethylpiperidin-1-yl)sulfonyl)ethyl)-4-methoxybenzamide, and how can purity be optimized?

  • Methodology :

  • Stepwise Synthesis : The compound is typically synthesized via nucleophilic substitution and coupling reactions. For example, sulfonylation of 3,5-dimethylpiperidine with a sulfonyl chloride intermediate, followed by coupling with 4-methoxybenzamide derivatives under reflux conditions in solvents like dichloromethane or dimethylformamide (DMF) .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures is used to isolate the product. Purity (>95%) is confirmed via HPLC .
  • Yield Optimization : Catalysts such as triethylamine or 4-dimethylaminopyridine (DMAP) improve reaction efficiency. Temperature control (e.g., 0–5°C for sulfonylation) minimizes side reactions .

Q. How is the structural integrity of this compound validated in academic research?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to confirm the presence of key groups (e.g., 3,5-dimethylpiperidinyl sulfonyl, methoxybenzamide). Chemical shifts for piperidine protons typically appear at δ 1.2–2.8 ppm, while aromatic protons resonate at δ 6.8–7.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) provides exact mass confirmation (e.g., calculated [M+H]+^+ = 423.18) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are matched with theoretical values (±0.3% tolerance) .

Q. What are the key physicochemical properties influencing experimental design?

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water due to hydrophobic aromatic and piperidinyl groups. Pre-formulation studies may use co-solvents (e.g., PEG 400) for in vitro assays .
  • Stability : Stable under inert atmospheres (N2_2) at −20°C for long-term storage. Degradation occurs under strong acidic/basic conditions or prolonged UV exposure, necessitating stability-indicating HPLC methods .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound, and what contradictions may arise in data interpretation?

  • Assay Design :

  • In Vitro Screening : Use enzyme inhibition assays (e.g., kinase or protease targets) with IC50_{50} determination via fluorometric/colorimetric readouts. Cell viability assays (MTT/XTT) in cancer lines (e.g., HeLa, MCF-7) assess antiproliferative effects .
  • Contradictions : Discrepancies in IC50_{50} values may arise from assay conditions (e.g., DMSO concentration affecting membrane permeability) or batch-to-batch purity variations. For example, a 5% impurity in sulfonamide intermediates can reduce activity by 30% .

Q. What strategies resolve contradictions in reaction yields or biological activity data?

  • Root-Cause Analysis :

  • Reaction Yield Variability : Use design of experiments (DoE) to identify critical factors (e.g., solvent polarity, stoichiometry). For instance, increasing DMF volume from 10 mL to 15 mL improves sulfonylation yield by 12% .
  • Bioactivity Discrepancies : Validate solubility profiles (via dynamic light scattering) and confirm target engagement using techniques like surface plasmon resonance (SPR) .

Q. How can synthetic protocols be optimized for scalability while maintaining reproducibility?

  • Process Optimization :

  • Continuous Flow Chemistry : Reduces reaction time and improves heat transfer for exothermic steps (e.g., sulfonylation). Pilot-scale studies show 20% higher yield compared to batch methods .
  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like particle size distribution and impurity thresholds. Statistical tools (e.g., partial least squares regression) correlate process parameters (temperature, stirring rate) with product quality .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Degradation Studies :

  • Forced Degradation : Expose the compound to pH 1–13 buffers at 37°C for 24–72 hours. Monitor degradation products via LC-MS; common pathways include hydrolysis of the sulfonamide bond .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion. High clearance (>50% in 30 minutes) suggests rapid metabolism, guiding prodrug design .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • SAR Strategies :

  • Substituent Modification : Replace the 4-methoxy group with electron-withdrawing groups (e.g., nitro) to enhance target binding. For example, nitro derivatives show 10-fold higher kinase inhibition .
  • Computational Modeling : Docking studies (AutoDock Vina) identify key interactions (e.g., hydrogen bonds with piperidinyl sulfonyl). Molecular dynamics simulations predict binding stability over 100 ns trajectories .

特性

IUPAC Name

N-[2-(3,5-dimethylpiperidin-1-yl)sulfonylethyl]-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-13-10-14(2)12-19(11-13)24(21,22)9-8-18-17(20)15-4-6-16(23-3)7-5-15/h4-7,13-14H,8-12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQDFYYLTGQMGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)CCNC(=O)C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。